molecular formula C15H17N5O3S B2432096 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034370-11-9

3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2432096
CAS No.: 2034370-11-9
M. Wt: 347.39
InChI Key: RAHFMKTXAWFTJN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives This compound features a pyridine ring substituted with a pyrazole group and an isoxazole ring, both of which are further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common approach is to first synthesize the pyridine derivative, followed by the introduction of the pyrazole group through a nucleophilic substitution reaction. The isoxazole ring can be introduced using a cyclization reaction, and the sulfonamide group can be added through a sulfonation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: : The pyridine ring can be reduced to form pyridine derivatives with different substituents.

  • Substitution: : The pyrazole and isoxazole rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted pyrazole and isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between sulfonamide derivatives and biological targets. It can also serve as a lead compound for the development of new drugs.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural complexity and functional groups may contribute to its biological activity, making it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide exerts its effects depends on its specific biological target. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole and isoxazole rings may also play a role in binding to the target and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylpyrazole: : A simpler pyrazole derivative without the pyridine and isoxazole rings.

  • N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide: : A related compound without the methyl groups on the pyrazole ring.

  • 3,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide: : A similar compound with a carboxamide group instead of a sulfonamide group.

Uniqueness

The uniqueness of 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide lies in its combination of functional groups and structural complexity

Properties

IUPAC Name

3,5-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-9-12-4-5-13(16-8-12)14-6-7-17-20(14)3/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHFMKTXAWFTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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